2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Catalog No.
S11281376
CAS No.
M.F
C20H33N3O
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-...

Product Name

2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

IUPAC Name

2-[4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C20H33N3O/c1-2-18-3-5-19(6-4-18)17-22-9-7-20(8-10-22)23-13-11-21(12-14-23)15-16-24/h3-6,20,24H,2,7-17H2,1H3

InChI Key

ODVYFEHRUCFJDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO

The compound 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic molecule that combines elements of piperidine and piperazine structures. It features a piperidinyl moiety linked to a piperazinyl group, which is further substituted with an ethylbenzyl group. This unique structure suggests potential biological activity, particularly in the realm of pharmacology.

Involving 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically focus on its functional groups. The hydroxyl group (–OH) in the ethanol part of the molecule can participate in various reactions, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Reacting with alcohols to form ethers.
  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, participating in substitution reactions.

These reactions can be utilized for further functionalization of the compound, enhancing its potential therapeutic properties.

Compounds similar to 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol have been studied for various biological activities, including:

  • Antiviral Activity: Some piperazine-piperidine derivatives exhibit antiviral properties, particularly against hepatitis C virus infections .
  • Neurological Effects: Piperidine and piperazine derivatives are often investigated for their effects on neurotransmitter systems, potentially serving as treatments for neurological disorders .

The specific biological activity of this compound requires further investigation through pharmacological studies.

Synthesis of 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can be achieved through multi-step processes involving:

  • Formation of Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the ethylbenzyl group can be accomplished through alkylation reactions using ethylbenzyl halides.
  • Final Hydroxylation: The ethanol moiety can be introduced via reduction or direct synthesis methods.

Specific reaction conditions and reagents would need to be optimized to achieve high yields and purity.

The potential applications of 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol include:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting viral infections or neurological disorders.
  • Research Tools: It could also be used in biochemical research to study the mechanisms of action of similar compounds or to explore new therapeutic pathways.

Interaction studies are essential to understand how 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol interacts with biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating the affinity of the compound for various neurotransmitter receptors.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems.

Such studies will provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural features with 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4-Benzhydrylpiperazin-1-yl)ethanolBenzhydryl group linked to piperazineLacks the ethylene bridge and piperidine moiety
2-(4-Nitroso-piperazin-1-yl)ethanolNitroso group instead of ethyleneDifferent functional group affecting reactivity
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazinePyrazine ring and benzyl substitutionIncorporates a pyrazine ring not present here

Each of these compounds has distinct properties and potential applications, but the combination of both piperidine and piperazine structures in 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol may confer unique biological activities worth exploring further.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

331.262362685 g/mol

Monoisotopic Mass

331.262362685 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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